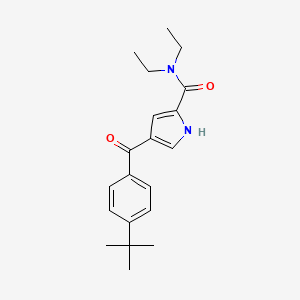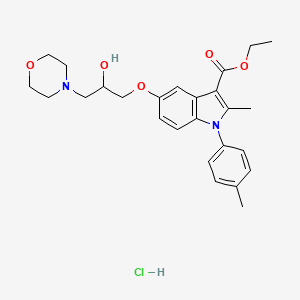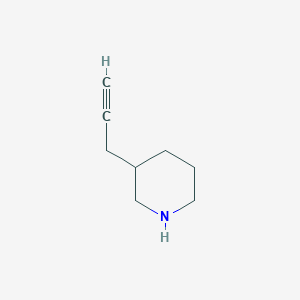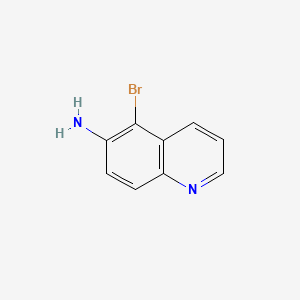
4-(4-tert-butylbenzoyl)-N,N-diethyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-tert-Butylbenzoyl chloride” is a chemical compound used in various chemical reactions . It’s used in the synthesis of 9,9′-spirobifluorene-bridged bipolar systems containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties . It’s also used in the preparation of 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole .
Synthesis Analysis
The synthesis of “4-tert-Butylbenzoyl chloride” involves the liquid-phase air oxidation of 4-tert-butyltoluene, which is prepared from toluene and isobutylene .Molecular Structure Analysis
The molecular formula of “4-tert-Butylbenzoyl chloride” is C11H13ClO . The average mass is 196.673 Da and the monoisotopic mass is 196.065491 Da .Chemical Reactions Analysis
“4-tert-Butylbenzoyl chloride” is used in the synthesis of 9,9′-spirobifluorene-bridged bipolar systems containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties . It’s also used in the preparation of 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-tert-Butylbenzoyl chloride” include a density of 1.1±0.1 g/cm3, a boiling point of 250.3±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has a refractive index of 1.513 .Aplicaciones Científicas De Investigación
Synthesis and Properties of Polyamides
Polyamide Synthesis from Bis(ether-carboxylic acid) and Bis(ether amine)
A study demonstrated the synthesis of new polyamides through the aromatic nucleophilic substitution reaction of 4-tert-butylcatechol, leading to polyamides with high thermal stability, good solubility in polar solvents, and the ability to form transparent, flexible films. These materials have significant implications for high-performance applications due to their thermal and mechanical properties (Hsiao, Yang, & Chen, 2000).
Aromatic Polyamides with High Glass Transition Temperatures
Another research focused on synthesizing aromatic polyamides using a direct polycondensation method, which resulted in polymers with high glass transition temperatures (Tg) and excellent solubility in organic solvents. These polyamides are advantageous for creating materials with high thermal stability and mechanical strength (Yang, Hsiao, & Yang, 1999).
Polyamides Derived from Di-tert-butyl Substituted Diamines
Research into polyamides derived from diamines with di-tert-butyl substituents revealed polymers that are amorphous, soluble in both polar and less polar solvents, and capable of forming strong, flexible films. These materials exhibit high Tg and thermal degradation temperatures, suggesting their utility in areas requiring durable and thermally stable polymeric materials (Liaw & Liaw, 1998).
Applications in Electronic Materials
- Low Dielectric Constant and High Organosolubility of Novel Polyimides: A study on new polyimides containing tert-butyl side groups synthesized via polycondensation showed that these polymers exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures. Such properties are crucial for applications in electronic materials, where low dielectric constants and high thermal stability are desired (Chern & Tsai, 2008).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-tert-butylbenzoyl)-N,N-diethyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-6-22(7-2)19(24)17-12-15(13-21-17)18(23)14-8-10-16(11-9-14)20(3,4)5/h8-13,21H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJYYIJLBNHXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tert-butylbenzoyl)-N,N-diethyl-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2837695.png)

![8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B2837698.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2837702.png)
![N-(3-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2837703.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide](/img/structure/B2837705.png)






